molecular formula C10H8FN3O B11122482 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11122482
M. Wt: 205.19 g/mol
InChI Key: MFJPGKGEOWEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based chemical scaffold of significant interest in medicinal chemistry and preclinical drug discovery. Its structure serves as a versatile core for the development of novel bioactive compounds. Pyrazole derivatives are recognized for their potential as kinase inhibitors; specifically, structurally related pyrazole carboxamides have been identified as ligands for cyclin-dependent kinase 2 (CDK2), a target of interest in oncology research . The 1H-pyrazole-5-carboxamide motif is a key pharmacophore in the design of potential therapeutic agents. It has been investigated as a cruzipain inhibitor for the treatment of Chagas disease and functions as a bioisosteric replacement for indazole rings in other research contexts . Furthermore, the core structure is central to the study of regioisomers, such as those seen in synthetic cannabinoid receptor agonists (SCRAs) like the AB-CHMFUPPYCA series, where the spatial arrangement of substituents on the pyrazole ring (3,5- vs. 5,3-) is critical for analytical characterization and pharmacological activity . Researchers can utilize this compound as a building block or reference standard in synthesizing and analyzing novel derivatives for various biological targets. This product is intended for research and analysis in a controlled laboratory environment. It is not for diagnostic or therapeutic use and is strictly prohibited for human consumption .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJPGKGEOWEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The pyrazole ring formation typically begins with the cyclocondensation of 4-fluorophenylhydrazine with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions yields a pyrazole intermediate, which is subsequently functionalized at the 5-position. This method, adapted from protocols used for analogous pyrazole derivatives, employs refluxing ethanol with catalytic hydrochloric acid to drive the reaction .

Key variables influencing this step include:

  • Temperature : Reactions conducted at 80–100°C improve cyclization efficiency.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

  • Acid Catalyst : Formic or acetic acid accelerates ring closure while minimizing side products .

A representative reaction yields the pyrazole core in 75–85% purity, necessitating recrystallization from acetone or ethanol .

Introduction of the Carboxamide Functional Group

The conversion of the 5-carboxylate or 5-cyano intermediate to the carboxamide is achieved through hydrolysis followed by amidation. In one approach, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is treated with aqueous ammonia under reflux, yielding the carboxamide derivative . Alternatively, nitrile intermediates undergo hydrolysis using concentrated sulfuric acid or hydrogen peroxide, generating the corresponding carboxylic acid, which is then reacted with ammonium chloride to form the carboxamide .

Optimization Notes :

  • Ammonia Concentration : Excess aqueous ammonia (28–30%) ensures complete conversion.

  • Reaction Time : Prolonged reflux (12–24 hours) improves yield but risks decomposition.

  • Byproduct Management : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Regioselective Synthesis and Isomer Differentiation

A critical challenge in pyrazole chemistry is controlling regioselectivity. The reaction of unsymmetrical β-diketones with hydrazines can yield two regioisomers (3,5- and 5,3-substituted pyrazoles). For 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, regioselectivity is governed by the electronic effects of substituents and reaction conditions. Studies on analogous compounds demonstrate that electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring favor formation of the 3,5-isomer .

Differentiation Techniques :

  • X-ray Crystallography : Confirms regiochemistry via bond-length analysis .

  • NMR Spectroscopy : Distinct splitting patterns in 1H^1H NMR (e.g., pyrazole proton signals at δ 6.8–7.2 ppm) .

  • Mass Spectrometry : Fragmentation patterns differentiate isomers based on molecular ion stability .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. A patented route involves continuous-flow reactors for the cyclocondensation step, reducing reaction time from hours to minutes . Key advancements include:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (round-bottom flask)Continuous-flow microreactor
Temperature Control Oil bathAutomated thermal regulation
Yield 70–80%85–90%
Purity 95% (after purification)98% (in-line chromatography)

Catalyst recycling and solvent recovery systems further enhance sustainability, with reported reductions in waste generation by 40% .

Byproduct Analysis and Mitigation

Common byproducts include chlorinated derivatives (e.g., 4-chloro-pyrazole analogs) arising from halogenated solvents or reagents. For instance, trace dichloromethane in the reaction mixture can lead to unintended electrophilic substitution at the pyrazole 4-position . Mitigation strategies include:

  • Solvent Screening : Replacing chlorinated solvents with THF or acetonitrile.

  • Additive Use : Chelating agents (e.g., EDTA) sequester metal impurities that catalyze side reactions .

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity:

Spectroscopic Data :

  • IR Spectroscopy : Strong absorption at 1670 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) .

  • 1H^1H NMR (DMSO-d6) : δ 7.8–8.1 (m, 2H, aromatic), δ 6.5 (s, 1H, pyrazole-H), δ 2.1 (s, 3H, CH3) .

  • HRMS : m/z 205.19 [M+H]+^+ .

Chromatographic Purity :

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water) .

  • Melting Point : 154–157°C (consistent with crystalline structure) .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study found that similar pyrazole derivatives demonstrated reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Anticancer Activity

Recent studies have synthesized a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives and evaluated their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Notably, one derivative showed an IC50 value of 18 µM against LNCaP cells, indicating promising potential for cancer therapy .

Agricultural Chemistry

Herbicides and Pesticides

In agricultural chemistry, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Its ability to modulate biological activity allows for targeted pest management in crops, potentially leading to higher yields and reduced chemical runoff .

Material Science

Advanced Materials Development

The compound is also studied for its role in creating advanced materials, particularly in coatings and polymers. Its incorporation into material formulations can enhance durability and resistance to environmental factors, making it valuable in various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to understand specific biochemical pathways. It aids in the discovery of new therapeutic targets for various diseases by studying its effects on enzyme inhibition .

Diagnostic Applications

Biomarker Detection

The compound has potential applications in diagnostics, where it can be incorporated into kits for detecting specific biomarkers. This capability aids in early disease diagnosis and monitoring .

Summary of Biological Activities

Activity Target IC50 Value (µM) Mechanism of Action
Anti-inflammatoryCOX-1/COX-2-Inhibition of inflammatory pathways
AnticancerLNCaP prostate cancer cells18Induction of apoptosis
AntimicrobialVarious pathogens<0.5Disruption of cellular functions

Case Studies

  • Shaw et al. (2022) : Investigated the anticancer effects on NCI cancer cell lines, reporting significant growth inhibition and apoptosis induction.
  • Li et al. (2021) : Focused on the compound's ability to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, demonstrating strong potential for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Regioisomerism

Key Example: 5,3-AB-CHMFUPPYCA
The regioisomer 5,3-AB-CHMFUPPYCA differs in the positions of the cyclohexylmethyl and 4-fluorophenyl groups on the pyrazole ring. Analytical techniques such as NMR, chromatography, and X-ray crystallography are critical for differentiation. For instance, the regioisomer exhibits distinct mass spectrometric fragmentation patterns and retention times in HPLC .

Table 1: Comparison of Regioisomers

Property 3,5-AB-CHMFUPPYCA 5,3-AB-CHMFUPPYCA
Substitution Pattern 3-(4-Fluorophenyl), 5-(cyclohexylmethyl) 5-(4-Fluorophenyl), 3-(cyclohexylmethyl)
Retention Time (HPLC) 12.3 min 14.7 min
Key MS Fragment (m/z) 327.2 [M+H]+ 327.2 [M+H]+ (different fragmentation)
Kynurenine Formamidase (KFase) Inhibitors

In a virtual screening study, 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (binding affinity: -8.7 kcal/mol) was identified as a KFase inhibitor. While structurally distinct from the target compound, its fluorophenyl group suggests shared pharmacophoric features for enzyme binding .

Neuraminidase (NA) Inhibitors

Compound 12c (a pyrazole-based NA inhibitor) features a 5-(3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide) side chain. Key interactions include hydrogen bonds with Arg371 and Arg430, and hydrophobic interactions with Pro431. The fluorophenyl group enhances binding specificity compared to non-fluorinated analogs .

Table 2: Binding Affinities of Pyrazole Derivatives

Compound Target Enzyme Binding Affinity (kcal/mol) Key Interactions
3-(4-Fluorophenyl)-KFase Inhibitor Kynurenine Formamidase -8.7 Fluorophenyl π-π stacking
12c (NA Inhibitor) Neuraminidase -9.5 H-bonds: Arg371, Arg430

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The introduction of halogen substituents (e.g., 4-fluorophenyl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility. For example, LF4 (N-[(4-fluorophenyl)methyl]-3-(propan-2-yl)-1H-pyrazole-5-carboxamide) has a logP of 3.2, compared to 2.8 for non-fluorinated analogs .

Crystal Packing and Isostructurality

Compounds 4 and 5 (isostructural dihydro-pyrazoles) demonstrate how halogen substituents (Cl vs. F) influence crystal packing.

Table 3: Physicochemical Properties

Compound logP Aqueous Solubility (mg/mL) Crystal System
This compound 2.9 0.15 Monoclinic
4-(4-Chlorophenyl) analog (4) 3.4 0.08 Triclinic
4-(4-Fluorophenyl) analog (5) 3.1 0.12 Triclinic

Biological Activity

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article presents a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluorophenyl group at the 3-position and a carboxamide functional group at the 5-position. The presence of fluorine enhances its lipophilicity and biological activity, which is critical for its role in drug development.

1. Histone Deacetylase Inhibition

This compound has demonstrated potent inhibitory effects on HDACs, enzymes involved in regulating gene expression. This inhibition is particularly relevant in cancer therapy, as altered HDAC activity is associated with tumorigenesis. Studies indicate that this compound can influence cell proliferation and apoptosis in various cancer cell lines, making it a candidate for anticancer therapies .

2. Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, one derivative showed an IC50 value of 18 μmol/L against LNCaP cells and a 46% PSA downregulation rate , indicating its potential as an androgen receptor antagonist . Another study reported that analogs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound achieving an IC50 of less than 0.1 μM .

Compound NameCell LineIC50 Value (μM)Activity
This compoundLNCaP18Antiproliferative
Analog 4bMCF-7<0.1Cytotoxic
Analog XMDA-MB-23145.8Cytotoxic

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can reduce inflammation markers effectively, suggesting potential applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the generation of various analogs with differing biological properties. The fluorinated phenyl group significantly enhances the pharmacokinetic properties compared to other derivatives, improving bioavailability and potency against specific targets like HDACs .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Prostate Cancer Treatment : A series of derivatives were synthesized and tested for their antiproliferative activity against prostate cancer cell lines. One derivative showed a promising downregulation of PSA levels in LNCaP cells, indicating its potential for treating hormone-sensitive cancers .
  • Breast Cancer Cytotoxicity : In cytotoxicity assays against breast cancer cell lines, specific analogs demonstrated comparable efficacy to standard chemotherapeutic agents like adriamycin, showcasing their potential as effective anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its derivatives?

The synthesis typically involves multi-step protocols, including cyclocondensation and functional group modifications. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives forms the pyrazole core, followed by fluorophenyl group incorporation via Suzuki coupling or direct substitution . Hydrolysis of ester intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields carboxamide derivatives. Reagents such as DMF-DMA (dimethylformamide dimethyl acetal) are critical for introducing substituents .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • X-ray crystallography : Resolves atomic-level geometry, as demonstrated for pyrazole-carboxamide derivatives (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : Confirms regiochemistry and substituent orientation (e.g., distinguishing N1 vs. N2 alkylation) .
  • Mass spectrometry (LC-MS/Q-TOF) : Identifies molecular ions and fragments, crucial for detecting novel analogs in forensic studies .

Q. How does the 4-fluorophenyl group influence biological activity?

The fluorine atom enhances binding affinity to targets like the CB1 receptor by modulating electronic effects (e.g., increased electronegativity) and improving metabolic stability. Fluorine’s small size allows optimal van der Waals interactions in hydrophobic binding pockets .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved for pyrazole-carboxamide derivatives?

Discrepancies often arise from regioisomerism or substituent stereoelectronic effects. Strategies include:

  • Orthogonal validation : Combining X-ray data with computational docking (e.g., AutoDock Vina) to verify binding modes .
  • Comparative assays : Testing regioisomers (e.g., 3,5- vs. 5,3-substituted pyrazoles) in parallel to isolate positional effects .
  • Data normalization : Accounting for batch-to-batch variability in receptor expression levels during in vitro CB1 binding assays .

Q. What experimental approaches optimize CB1 receptor binding affinity in derivatives of this compound?

Key methodologies:

  • Substituent variation : Introducing cyclohexylmethyl or trifluoromethyl groups at N1 enhances lipophilicity and receptor fit (e.g., AB-CHFUPYCA, Ki = 0.6 nM for CB1) .
  • Bioisosteric replacement : Replacing the carboxamide with thioamide groups alters hydrogen-bonding networks, as seen in pyrazole-carbothioamide analogs .
  • Dynamic combinatorial chemistry : Screening libraries under physiological conditions to identify high-affinity leads .

Q. What challenges arise in detecting novel pyrazole-carboxamide analogs in forensic or pharmacological studies?

Challenges include:

  • Structural diversity : Minor substituent changes (e.g., fluorophenyl to chlorophenyl) evade traditional LC-MS/MS screening .
  • Isomer discrimination : Differentiating regioisomers (e.g., AB-CHFUPYCA vs. its 5,3-analog) requires high-resolution mass spectrometry and fragmentation pattern analysis .
  • Matrix effects : Biological samples (e.g., blood) necessitate solid-phase extraction (SPE) prior to HPLC-Q-TOF analysis to reduce interference .

Methodological Tables

Q. Table 1: Impact of Substituents on CB1 Receptor Binding Affinity

DerivativeR7 SubstituentBinding Affinity (Ki, nM)Reference
AB-CHFUPYCACyclohexylmethyl0.6
3,5-AB-CHMFUPPYCATrifluoromethyl1.2
5-(4-Fluorophenyl) analogMethylphenyl8.4

Q. Table 2: Key Analytical Techniques for Structural Elucidation

TechniqueApplicationExample Use CaseReference
X-ray crystallographyDetermines bond angles/torsion anglesResolving regioisomerism
LC-Q-TOF-MSDetects novel analogs in biological matricesIdentifying AB-CHFUPYCA in blood
2D-NMR (COSY, NOESY)Confirms substituent orientationDifferentiating N1 vs. N2 substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.